molecular formula C12H13NOS B14006297 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol CAS No. 6311-98-4

1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol

Cat. No.: B14006297
CAS No.: 6311-98-4
M. Wt: 219.30 g/mol
InChI Key: RKIRPVPPFSBYKV-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol is a tertiary alcohol derivative featuring a pyridin-3-yl group and a thiophen-2-yl substituent. For instance, compounds like 1-(piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol () and aryl piperazine derivatives () share similar heteroaromatic motifs, suggesting comparable synthetic pathways and reactivity profiles .

Properties

CAS No.

6311-98-4

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-pyridin-3-yl-2-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C12H13NOS/c1-12(14,11-5-3-7-15-11)8-10-4-2-6-13-9-10/h2-7,9,14H,8H2,1H3

InChI Key

RKIRPVPPFSBYKV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)(C2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineethanol, a-methyl-a-2-thienyl- typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method is the alkylation of 3-pyridineethanol with a-methyl-a-2-thienyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Pyridineethanol, a-methyl-a-2-thienyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineethanol, a-methyl-a-2-thienyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

3-Pyridineethanol, a-methyl-a-2-thienyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridineethanol, a-methyl-a-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with ion channels and neurotransmitter receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Chalcone and Flavone Derivatives

The chalcone derivative 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () shares a pyridine substituent but differs in its conjugated α,β-unsaturated ketone system. Cyclization of such chalcones yields flavones, which exhibit rigid planar structures due to aromatic conjugation.

Piperazine-Thiophene Derivatives

Compounds like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () incorporate piperazine and thiophene moieties. The trifluoromethyl group in this analog enhances lipophilicity, which may influence membrane permeability compared to the hydroxyl group in the target compound .

Pyridin-3-yl Methanimine Derivatives

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () features a pyridin-3-yl group but replaces the propanol backbone with an imine linkage. This structural difference likely reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol C₁₂H₁₃NOS (inferred) ~219.3 Pyridine, thiophene, tertiary alcohol Moderate in polar solvents
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () C₁₄H₁₁NO₃ 241.25 Pyridine, chalcone, dihydroxyphenyl Low (due to conjugation)
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () C₁₁H₁₆N₂ 176.26 Pyridine, imine High in organic solvents
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one () C₁₈H₁₆ClF₃N₄OS₂ 484.97 Trifluoromethyl, piperazine, thiophene-thioether Low (hydrophobic groups)

Key Observations :

  • The hydroxyl group in the target compound enhances polarity compared to imine or thioether analogs, improving aqueous solubility .

Biological Activity

1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol, also known by its CAS number 6311-98-4, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its therapeutic potential.

The molecular formula of 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol is C12H13NOS, with a molecular weight of 219.30 g/mol. Its structure features a pyridine and thiophene ring, which are known for their diverse biological activities.

PropertyValue
CAS Number 6311-98-4
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
IUPAC Name 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol

Synthesis

The synthesis of 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol typically involves the reaction of pyridine derivatives with thiophene derivatives. Common methods include alkylation in the presence of bases like sodium hydride or potassium carbonate, often carried out in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Properties

Research indicates that 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol exhibits significant antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by reducing the production of pro-inflammatory prostaglandins. This mechanism may contribute to its analgesic effects observed in preliminary studies .

Anticancer Activity

A notable area of research focuses on the anticancer activity of this compound. In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compound concentrations as low as 6.25 µM showed significant reductions in cell viability in the MDA-MB-231 cell line, indicating its potential utility in cancer therapy .

Table: IC50 Values for MDA-MB-231 Cell Line

CompoundIC50 (µM)
1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol6.25
Compound B25
Compound C50

Case Studies

Several studies have highlighted the biological activity of compounds related to 1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol:

  • Study on Anticancer Effects : A study evaluated various synthesized compounds against breast cancer cell lines, revealing that certain derivatives displayed strong binding affinities to proteins implicated in cancer progression, suggesting potential therapeutic applications .
  • Docking Studies : Molecular docking studies have indicated that this compound interacts with several key proteins involved in cancer cell signaling pathways, further supporting its role as a potential anticancer agent .

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